2-Amino-5-nitro-N-(o-tolyl)benzamide

Catalog No.
S1922236
CAS No.
23076-31-5
M.F
C14H13N3O3
M. Wt
271.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-nitro-N-(o-tolyl)benzamide

CAS Number

23076-31-5

Product Name

2-Amino-5-nitro-N-(o-tolyl)benzamide

IUPAC Name

2-amino-N-(2-methylphenyl)-5-nitrobenzamide

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

InChI

InChI=1S/C14H13N3O3/c1-9-4-2-3-5-13(9)16-14(18)11-8-10(17(19)20)6-7-12(11)15/h2-8H,15H2,1H3,(H,16,18)

InChI Key

ODOVIRSWBOYXDP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N

2-Amino-5-nitro-N-(o-tolyl)benzamide is an organic compound with the molecular formula C14H13N3O3C_{14}H_{13}N_{3}O_{3} and a molecular weight of 271.27 g/mol. The compound features an amino group, a nitro group, and an o-tolyl substituent on the benzamide structure, contributing to its unique chemical properties. As a derivative of benzamide, it is characterized by its aromatic rings, which influence its reactivity and biological activity .

Typical of amines and nitro compounds. Notably, it may undergo:

  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.
  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, altering the compound's reactivity profile.
  • Acylation: The amino group can react with acyl chlorides to form amides, expanding its chemical versatility .

2-Amino-5-nitro-N-(o-tolyl)benzamide exhibits notable biological activities. It has been studied for its potential as:

  • Antimicrobial Agent: Some studies suggest that it may possess antibacterial properties.
  • CYP Enzyme Inhibitor: It has shown inhibition against several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6), indicating potential interactions in drug metabolism .
  • Pharmacological Interest: Due to its structural features, it may serve as a lead compound in drug design aimed at various therapeutic targets .

Synthesis of 2-Amino-5-nitro-N-(o-tolyl)benzamide can be achieved through several methods:

  • Nitration of o-Toluidine: Starting from o-toluidine, nitration can introduce the nitro group at the 5-position.
  • Amidation: The resulting nitro compound can be reacted with appropriate carboxylic acids or their derivatives to form the amide bond.
  • One-Pot Reactions: Recent advancements allow for one-pot synthesis involving multiple reagents to streamline the process .

The applications of 2-Amino-5-nitro-N-(o-tolyl)benzamide span various fields:

  • Pharmaceutical Development: Its biological activity makes it a candidate for developing new antimicrobial or anticancer agents.
  • Chemical Research: Used as a building block in organic synthesis and medicinal chemistry.
  • Agricultural Chemistry: Potential applications in developing agrochemicals due to its biological properties .

Studies on 2-Amino-5-nitro-N-(o-tolyl)benzamide have focused on:

  • Drug Interaction Profiles: Its role as an inhibitor of cytochrome P450 enzymes suggests significant interactions with other drugs metabolized by these pathways.
  • Toxicological Assessments: Evaluating its safety profile in biological systems to understand potential side effects and therapeutic windows .

Several compounds share structural similarities with 2-Amino-5-nitro-N-(o-tolyl)benzamide. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
4-Amino-N-(4-carbamoylphenyl)benzamide74441-06-80.92
3-Methyl-2-nitrobenzamide5388-42-10.86
N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide356068-86-50.84
4-Amino-N-(m-tolyl)benzamide22312-62-50.89
Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione15351-42-50.91

Uniqueness

What sets 2-Amino-5-nitro-N-(o-tolyl)benzamide apart is its specific combination of functional groups that confer unique reactivity and biological properties not found in other similar compounds. Its ability to inhibit multiple cytochrome P450 enzymes further distinguishes it as a valuable candidate in pharmaceutical research compared to structurally similar derivatives .

XLogP3

2.8

Wikipedia

2-Amino-N-(2-methylphenyl)-5-nitrobenzamide

Dates

Modify: 2023-07-22

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